molecular formula C23H23ClN4 B11562359 2-amino-6-tert-butyl-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-6-tert-butyl-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B11562359
M. Wt: 390.9 g/mol
InChI Key: CWMOTEGAXGHXPY-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile typically involves multicomponent reactions. One common method is the four-component coupling reaction, which includes a ketone, an aldehyde, malononitrile, and ammonium acetate in the presence of a catalyst such as copper nanoparticles on charcoal . The reaction conditions often involve conventional heating or microwave irradiation to achieve good yields.

Industrial Production Methods

For industrial production, the process is scaled up while maintaining the reaction conditions to ensure consistent yields. The catalyst used in the reaction can be recovered and reused multiple times, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is unique due to its specific combination of functional groups and its hexahydronaphthalene core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(4-chlorophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H23ClN4/c1-22(2,3)15-6-9-17-18(10-15)20(14-4-7-16(24)8-5-14)23(12-26,13-27)21(28)19(17)11-25/h4-5,7-9,15,18,20H,6,10,28H2,1-3H3

InChI Key

CWMOTEGAXGHXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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